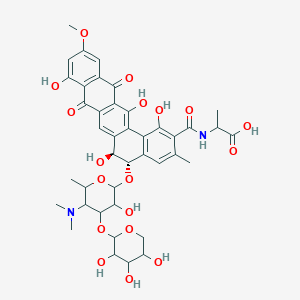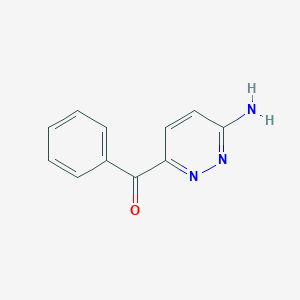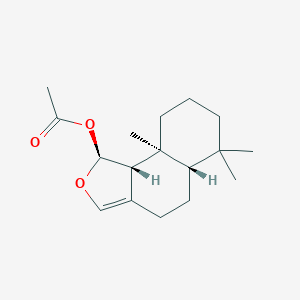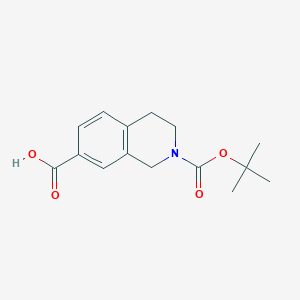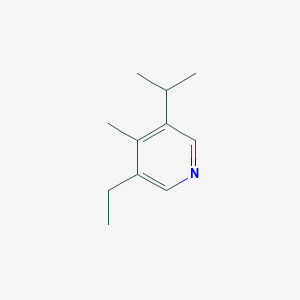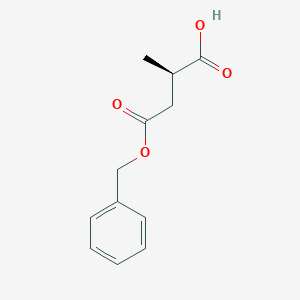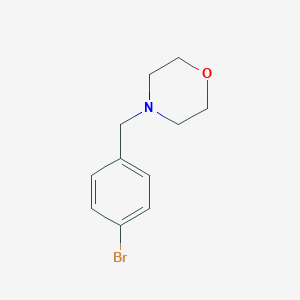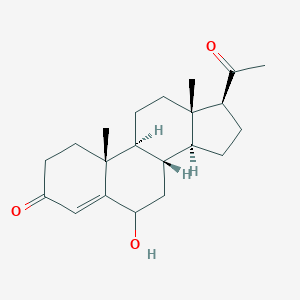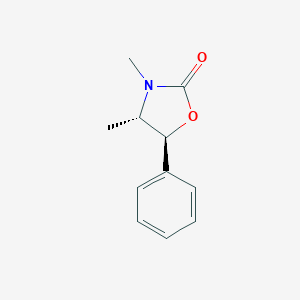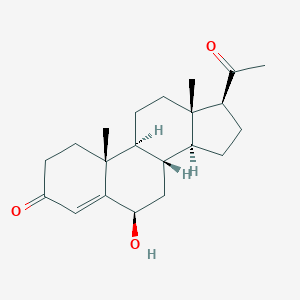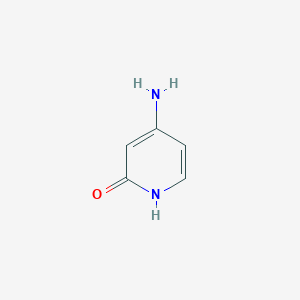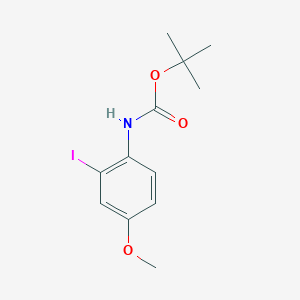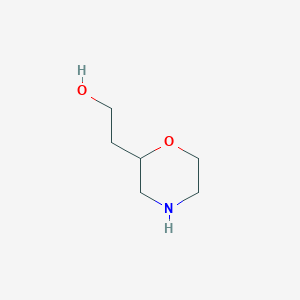
2-(Morpholin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-2-yl)ethanol, also known as 2-Morpholin-2-yl-ethanol, is a chemical compound with the molecular formula C6H13NO2 . It is a derivative of morpholine, an organic chemical compound that features both amine and ether functional groups .
Synthesis Analysis
The synthesis of morpholine derivatives has been a subject of interest in recent years due to their widespread availability in natural products and biologically relevant compounds . A common method for producing morpholine involves reacting diethylene glycol or 2-(2 aminoethoxy)ethanol with ammonia . Another approach involves the reaction of β-amino alcohols with dicyanofumarates .Molecular Structure Analysis
The molecular structure of 2-(Morpholin-2-yl)ethanol is characterized by the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The molecular weight of this compound is 131.173 .Chemical Reactions Analysis
Morpholine and its derivatives, including 2-(Morpholin-2-yl)ethanol, have been found to participate in various chemical reactions. For instance, morpholine reacts with sodium and potassium, similar to acids and metals reaction, and emits hydrogen gas .Physical And Chemical Properties Analysis
2-(Morpholin-2-yl)ethanol has a molecular weight of 131.173 and a density of 1.0±0.1 g/cm3 . It has a boiling point of 235.3±15.0 °C at 760 mmHg .Applications De Recherche Scientifique
Ethanol's Biological Actions through Receptor Desensitization
Research by Dopico and Lovinger (2009) discusses ethanol's biological actions through interactions with multiple receptors, including ion channels sensitive to ethanol concentrations. They highlight the significance of receptor desensitization modulation by ethanol, which plays a crucial role in alcohol pharmacology and its effects on the body. The study reviews evidence documenting interactions between ethanol and ionotropic receptor desensitization, contributing to the understanding of ethanol's acute drug actions on receptor function (Dopico & Lovinger, 2009).
Pharmacological Interest of Morpholine Derivatives
A review by Asif and Imran (2019) focuses on the chemical and pharmacological significance of morpholine derivatives, showcasing the broad spectrum of pharmacological profiles attributed to morpholine derivatives. This review provides insights into the recent developments and methodologies in synthesizing morpholine and pyran analogues, revealing their potential pharmacophoric activities (Asif & Imran, 2019).
Ethanol's Antiproliferative Effects on Glial Cells
Research by Costa, Vitalone, and Guizzetti (2003) examines ethanol's antiproliferative effects on glial cells, specifically how ethanol inhibits the proliferation of astroglial cells stimulated by certain mitogens. This study provides a detailed review of the mechanisms involved, suggesting a complex interplay of biochemical processes influenced by ethanol exposure, contributing to the understanding of microencephaly and mental retardation in fetal alcohol syndrome (Costa, Vitalone, & Guizzetti, 2003).
Gene Function Inhibition by Morpholino Oligos
A review by Heasman (2002) discusses the use of morpholino oligos as a means to inhibit gene function in various model organisms. This research highlights the successes and limitations of using morpholinos for targeting maternal and zygotic gene functions, indicating their utility in rapid gene function study methods (Heasman, 2002).
Orientations Futures
Propriétés
IUPAC Name |
2-morpholin-2-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-1-6-5-7-2-4-9-6/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYVZNGKDTSFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927891 |
Source


|
| Record name | 2-(Morpholin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-2-yl)ethanol | |
CAS RN |
132995-76-7 |
Source


|
| Record name | 2-(Morpholin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Morpholinyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

